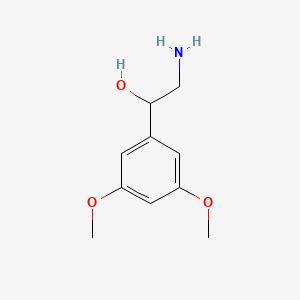

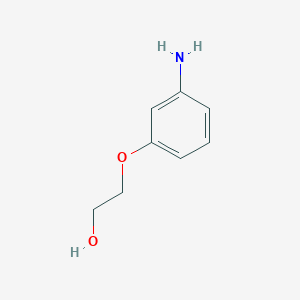

2-(3-Aminophenoxy)ethanol

Overview

Description

2-(3-Aminophenoxy)ethanol is a compound that is structurally related to various aromatic amines and phenols. While the specific compound is not directly studied in the provided papers, the research on similar compounds can offer insights into its chemical behavior. Aromatic amines and phenols are often key intermediates in the synthesis of pharmaceuticals, dyes, and other industrial chemicals. They are known for their ability to participate in a variety of chemical reactions, particularly those involving their amino and hydroxyl groups .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions that may include esterification, nitrification, hydrolysis, and reduction. For instance, the synthesis of 2-(4-aminophenyl) ethanol, a compound with a similar structure, was achieved with a total yield of 66.4% and a high purity level as determined by HPLC . Another related compound, 2-aminophenol, is involved in the degradation of aromatic compounds by bacteria, where it is cleaved to 2-aminomuconic acid semialdehyde . These studies suggest that this compound could potentially be synthesized through similar pathways, with careful optimization of reaction conditions to achieve high yields and purity.

Molecular Structure Analysis

The molecular structure of aromatic amines and phenols is characterized by the presence of an amino group attached to a phenyl ring, which can significantly influence the chemical properties of the molecule. For example, the crystal structure of a related compound, 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole ethanol solvate, was determined by X-ray diffraction analysis, revealing a non-coplanar arrangement of the phenol and thiazole ring systems . This suggests that the molecular structure of this compound would also exhibit specific geometric arrangements that could affect its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Aromatic amines and phenols can undergo a variety of chemical reactions. The enzyme 2-aminophenol 1,6-dioxygenase, for example, catalyzes the oxidation of 2-aminophenol and related compounds, indicating that such molecules can participate in enzymatic ring cleavage reactions . Schiff base formation is another common reaction, as seen in the synthesis of 2-[(3-methoxy-4-hydroxybenzylidene)-amino]-ethanol, which exhibits antibacterial activities . These reactions highlight the chemical versatility of this compound, which could also be expected to form Schiff bases and undergo oxidation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic amines and phenols are influenced by their functional groups. The presence of an amino group can lead to the formation of hydrogen bonds, as seen in the extensive intermolecular hydrogen bonding in the crystal structure of a related compound . The hydroxyl group also contributes to the molecule's ability to form hydrogen bonds and affects its solubility in water and organic solvents. The antibacterial activities of some synthesized compounds suggest that this compound may also possess biological properties worth exploring .

Scientific Research Applications

Synthesis and Chemical Reactions :

- Kametani et al. (1970) explored the synthesis of 2-amino-(3-hydroxyphenyl) ethanol and its phenolic cyclization with cyclic ketones to produce various heterocyclic compounds (Kametani et al., 1970).

- Kakimoto et al. (1982) described the transformation of ethyl 2-azidopropenoate into ethyl 2-aminopropenoate with different substituents, highlighting the compound's reactivity in organic synthesis (Kakimoto et al., 1982).

Pharmacological Applications :

- Lands et al. (1967) discussed the structural modification of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol and its influence on sympathomimetic activity, indicating the potential pharmacological implications of such compounds (Lands et al., 1967).

Environmental and Material Science :

- Reis et al. (2006) studied the extraction of 2-(4-hydroxyphenyl)ethanol (a phenolic alcohol common in olive mill wastewater) using emulsion liquid membranes, showing its application in environmental technology (Reis et al., 2006).

- Li and Lee (2006) investigated the use of soluble polyimides derived from 2-(3-Aminophenoxy)ethanol derivatives for the pervaporation separation of ethanol/water mixtures, highlighting its application in material science (Li & Lee, 2006).

Biological and Chemical Studies :

- Świergiel and Jadżyn (2017) demonstrated how the replacement of hydrogen atoms in certain groups with hydroxyl or amino moieties (as in 2-aminoethanol) leads to different molecular packing, indicating the compound's significance in supramolecular chemistry (Świergiel & Jadżyn, 2017).

Safety and Hazards

Mechanism of Action

Target of Action

This compound is a unique chemical provided to early discovery researchers

Mode of Action

As a unique chemical, its interaction with its targets and the resulting changes are areas of ongoing research .

Biochemical Pathways

It’s worth noting that the manipulation of ethanol in biochemical pathways has been explored in other contexts . For instance, ethanol can be converted into acetyl-CoA, a central precursor for myriad biochemicals .

Pharmacokinetics

The impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

As a unique chemical, the specific effects of this compound at the molecular and cellular level are areas of ongoing research .

Action Environment

The specific environmental conditions that may affect the action of this compound are currently unknown .

properties

IUPAC Name |

2-(3-aminophenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRMZVGDZZPRZIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398144 | |

| Record name | 2-(3-aminophenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50963-77-4 | |

| Record name | 2-(3-aminophenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1274386.png)